![molecular formula C19H23ClN2O2S B2735092 2-(2-Chlorobenzyl)-6-(2,5-dimethylbenzyl)-1,2,6-thiadiazinane 1,1-dioxide CAS No. 899726-69-3](/img/structure/B2735092.png)
2-(2-Chlorobenzyl)-6-(2,5-dimethylbenzyl)-1,2,6-thiadiazinane 1,1-dioxide
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Overview
Description
2-(2-Chlorobenzyl)-6-(2,5-dimethylbenzyl)-1,2,6-thiadiazinane 1,1-dioxide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as DMTS, and it has been found to have several interesting properties that make it a valuable tool for researchers in a variety of fields.
Mechanism of Action
The mechanism of action of DMTS is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. Specifically, DMTS has been found to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin. DMTS has also been found to interact with certain receptors, including the NMDA receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
DMTS has been found to have a variety of biochemical and physiological effects. For example, it has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and acetylcholine. It has also been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using DMTS in lab experiments is its ability to interact with a variety of biological targets. This makes it a valuable tool for studying the mechanisms of action of various drugs and other compounds. However, there are also some limitations to using DMTS in lab experiments. For example, it can be difficult to obtain pure samples of DMTS, and it can also be difficult to control for factors such as dose and route of administration.
Future Directions
There are several future directions for research on DMTS. One area of interest is its potential use in the treatment of various diseases, including Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use as a tool for studying the mechanisms of action of various drugs and other compounds. Finally, there is also interest in the development of new synthesis methods for DMTS, which could make it more readily available for research purposes.
Synthesis Methods
The synthesis of DMTS is typically achieved through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-chlorobenzyl chloride with sodium azide to form 2-chlorobenzyl azide. This intermediate is then reacted with 2,5-dimethylbenzyl chloride to form the final product, DMTS.
Scientific Research Applications
DMTS has been used in a variety of scientific research applications, including in the fields of pharmacology, toxicology, and biochemistry. One of the primary uses of DMTS is as a tool for studying the mechanisms of action of various drugs and other compounds. This is because DMTS has been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels.
properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-[(2,5-dimethylphenyl)methyl]-1,2,6-thiadiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-15-8-9-16(2)18(12-15)14-22-11-5-10-21(25(22,23)24)13-17-6-3-4-7-19(17)20/h3-4,6-9,12H,5,10-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCABARQGPSROS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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